molecular formula C19H17N3O3S B2544546 N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351586-47-4

N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide

Cat. No.: B2544546
CAS No.: 1351586-47-4
M. Wt: 367.42
InChI Key: JLILSGCSNDNADK-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a complex organic compound that features a benzothiazole moiety, a benzyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with benzyl bromide to form a benzylated intermediate. This intermediate is then reacted with morpholine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-17-12-25-11-15(22(17)10-13-6-2-1-3-7-13)18(24)21-19-20-14-8-4-5-9-16(14)26-19/h1-9,15H,10-12H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLILSGCSNDNADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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